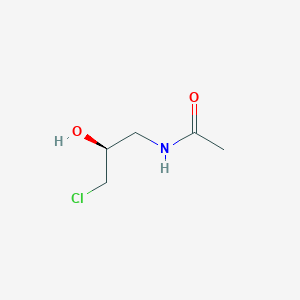
(S)-N-(3-Chlor-2-hydroxypropyl)acetamid
Übersicht
Beschreibung
(S)-N-(3-Chloro-2-hydroxypropyl)acetamide is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(3-Chloro-2-hydroxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(3-Chloro-2-hydroxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kationisierung von Cellulosefasern
Diese Verbindung wird zur Kationisierung von Cellulosefasern verwendet, um ihre Färbbarkeit mit Säurefarbstoffen zu verbessern. Das Verfahren beinhaltet die Überwindung der negativen Ladungen zwischen Baumwolle und Säurefarbstoffen während des Färbeprozesses, ohne dass Elektrolyte verwendet werden. Diese Modifikation wird durch das Pad-Dry-Cure-Verfahren erreicht .
Antibakterielle Ausrüstung von Textilien
In Kombination mit Silbernanopartikeln (AgNPs) kann (S)-N-(3-Chlor-2-hydroxypropyl)acetamid zur Behandlung von Baumwollgeweben verwendet werden, wodurch deren antibakterielle Eigenschaften verbessert werden. Diese Behandlung ist bedeutsam für die Herstellung von Textilien mit verbesserten Hygiene-Eigenschaften, was besonders in Gesundheitseinrichtungen von Vorteil ist .
Oberflächenmodifikation von mikrokristalliner Cellulose
Die Verbindung wird zur Herstellung von oberflächenmodifizierten mikrokristallinen Cellulose (MCC)-Partikeln verwendet. Diese Partikel können entweder ein stark positives oder ein stark negatives Zeta-Potential aufweisen, was für die Untersuchung der Auswirkungen von Nanoporosität auf das Streaming-Potential von Cellulosefasern und deren Wechselwirkungen mit kationischen Polyelektrolyten entscheidend ist .
Proteomikforschung
In der Proteomik wird this compound zur Herstellung bestimmter Reagenzien und Puffer verwendet. Seine Eigenschaften machen es für den Einsatz in Experimenten geeignet, die eine präzise Kontrolle über die chemische Umgebung von Proteinen erfordern .
Verbesserung der Färbeleistung
Die Verbindung wird auch zur Verbesserung der Färbeleistung von Baumwollgeweben verwendet. Sie wirkt, indem sie eine bessere Wechselwirkung zwischen dem Farbstoff und dem Stoff ermöglicht, was zu verbesserter Farbstärke und Farbechtheitseigenschaften führt .
Studien zur Umweltbelastung
Die Forschung an this compound umfasst Studien zur Umweltbelastung. Diese Studien bewerten die Toxizität und Salinitätsbelastung der Verbindung bei der Verwendung in der Textilverarbeitung, um sauberere Produktionsmethoden vorzuschlagen .
Rationalisierung von Faserproduktionsprozessen
Die Anwendung dieser Verbindung in der Faserproduktion rationalisiert den Prozess, indem der Bedarf an zusätzlichen Chemikalien reduziert wird. Dies führt zu einem effizienteren und umweltfreundlicheren Fertigungsprozess .
Untersuchungswerkzeug in der Faserwissenschaft
Schließlich dient this compound als Untersuchungswerkzeug in der Faserwissenschaft. Forscher verwenden es, um die grundlegenden Eigenschaften von Fasern und ihre Wechselwirkungen mit verschiedenen chemischen Behandlungen zu untersuchen .
Eigenschaften
IUPAC Name |
N-[(2S)-3-chloro-2-hydroxypropyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455309 | |
| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-47-1 | |
| Record name | (S)-N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

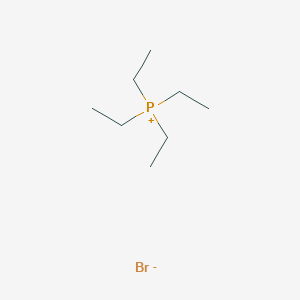
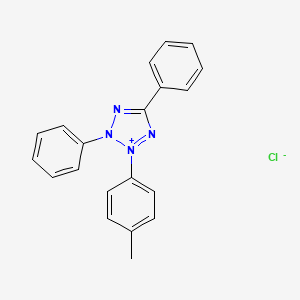
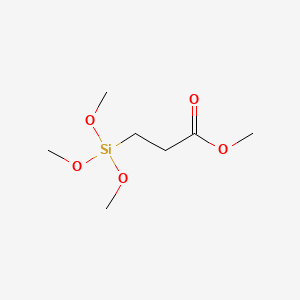


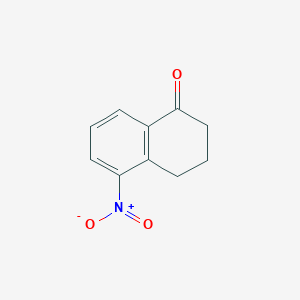

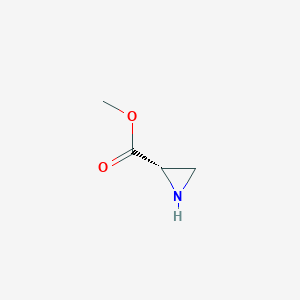
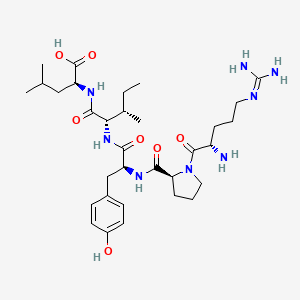
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)

